

ATTO 565: A Technical Guide for Advanced Live-Cell Imaging

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Compound of Interest

Compound Name: ATTO 565

Cat. No.: B12378661

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability of the rhodamine-based fluorescent dye, **ATTO 565**, for live-cell imaging applications. Known for its exceptional photostability and brightness, **ATTO 565** has emerged as a powerful tool for a range of advanced microscopy techniques, including confocal, super-resolution microscopy, and single-molecule tracking.^{[1][2][3][4]} This document provides a comprehensive overview of its core properties, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Core Photophysical and Chemical Properties

ATTO 565 exhibits a suite of characteristics that make it highly effective for demanding imaging experiments.^[1] Its rigid molecular structure contributes to high fluorescence quantum yields and strong absorption, resulting in a bright, photostable signal ideal for long-term observation of dynamic cellular processes.^{[5][6]}

The key photophysical and physicochemical properties of **ATTO 565** are summarized below for easy reference and comparison.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	563-564 nm	[1][2][5][7][8]
Emission Maximum (λ_{em})	590-592 nm	[1][2][5][7][8]
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹	[1][2][5][7][8][9]
Fluorescence Quantum Yield (Φ)	90%	[1][2][5][7][8][9]
Fluorescence Lifetime (τ)	4.0 ns	[5][8][9]
Molecular Weight (NHS-Ester)	708.11 g/mol	[8]
Solubility	Soluble in DMF and DMSO, low water solubility	[8]
Reactivity (NHS-Ester)	Reacts with primary and secondary amines (pH 8.0-9.0)	[8]

Suitability for Live-Cell Imaging and Super-Resolution Microscopy

ATTO 565's high photostability makes it particularly well-suited for advanced imaging techniques that require intense laser illumination, such as Stimulated Emission Depletion (STED) microscopy.[1][3][4] Studies have shown that **ATTO 565**-labeled structures can be clearly resolved with STED, overcoming the diffraction limit of conventional microscopy.[1][3] Its resistance to photobleaching allows for extended time-lapse imaging, which is crucial for studying dynamic cellular events.[5] For instance, in long-term dual-color Structured Illumination Microscopy (SIM), more than 90% of the initial fluorescence intensity of a Lysosome-565 probe remained after 13.5 minutes of imaging.[10]

While the base **ATTO 565** dye is not inherently cell-permeable, it can be effectively introduced into live cells. One common mechanism is endocytosis when using the NHS ester form.[11][12] For specific organelle targeting, **ATTO 565** can be conjugated to molecules with high affinity for those structures, such as peptides or other recognition units, to create cell-permeable probes. [10]

Experimental Protocols

Protocol 1: General Protein Labeling with ATTO 565 NHS Ester

This protocol outlines a general method for covalently labeling proteins with **ATTO 565** NHS ester. The NHS ester group reacts with primary and secondary amines, such as those on lysine residues, to form stable amide bonds.^{[5][8]}

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS)
- **ATTO 565** NHS Ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Bicarbonate buffer (for pH adjustment)
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

- **Prepare Protein Solution:** Dissolve the protein in a suitable buffer and adjust the pH to 8.0-9.0 using a bicarbonate buffer.^[5]
- **Prepare Dye Solution:** Dissolve the **ATTO 565** NHS ester in anhydrous DMF or DMSO to create a stock solution.^[5]
- **Labeling Reaction:** Add a 5- to 15-fold molar excess of the dye stock solution to the protein solution while gently stirring.^[5]
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.^[5]
- **Purification:** Remove the unreacted dye by passing the solution through a size-exclusion chromatography column. The first colored fraction to elute will be the **ATTO 565**-protein conjugate.^{[5][8]}

- Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for **ATTO 565**).[\[5\]](#)

Protocol 2: Live-Cell Staining of Endocytic Vesicles

This protocol describes a method for labeling endocytic vesicles in live cells using **ATTO 565**.

Materials:

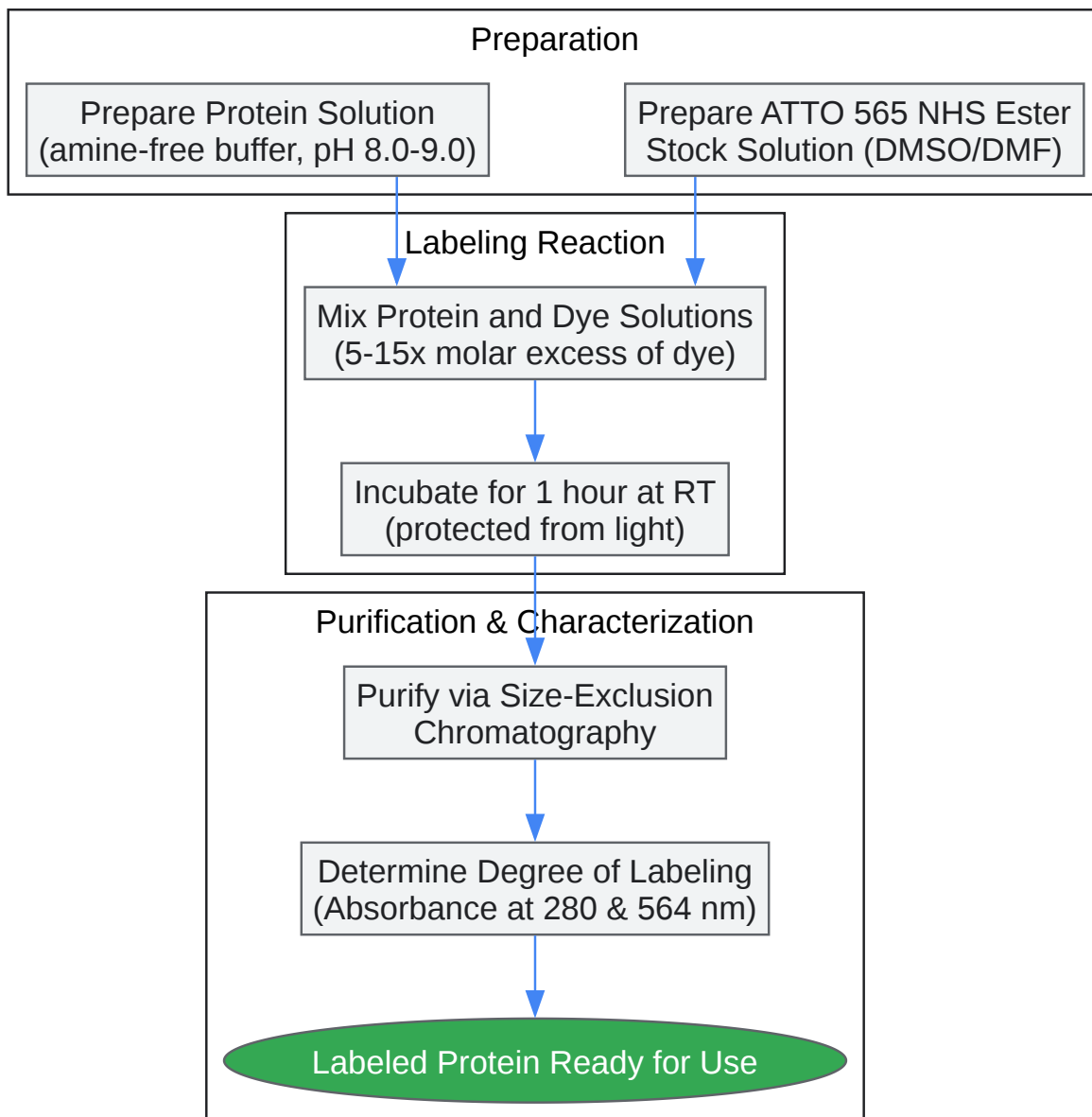
- Live U2OS cells (or other suitable cell line)
- **ATTO 565** (6 μ M solution)
- Cell culture medium
- Confocal microscope

Procedure:

- Cell Culture: Culture U2OS cells under standard conditions. For imaging, plate them on a suitable imaging dish.
- Staining: Incubate the live cells with a 6 μ M solution of **ATTO 565** in cell culture medium for 30 minutes at 37°C.[\[12\]](#)
- Imaging: Following incubation, the cells can be directly imaged using a confocal microscope to visualize the labeled vesicles, which include early endosomes, late endosomes, and lysosomes.[\[12\]](#)

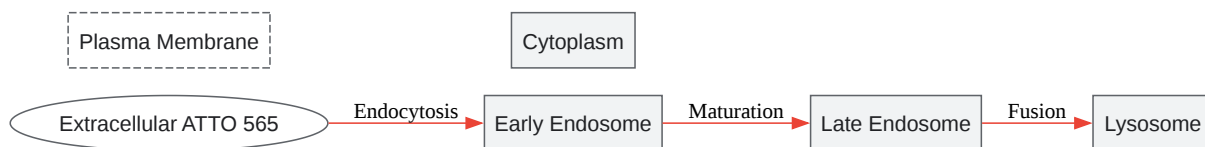
Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.



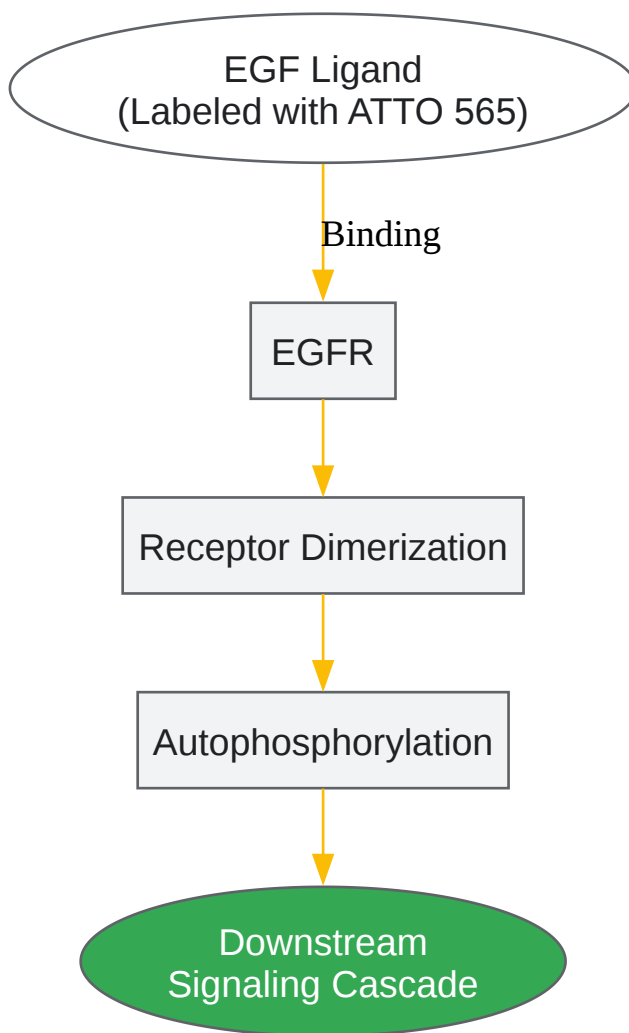
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Workflow for protein labeling with **ATTO 565** NHS ester.



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Cellular uptake of **ATTO 565** via the endocytic pathway.



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References

- 1. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. benchchem.com [benchchem.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. Cell-permeable organic fluorescent probes for live-cell long-term super-resolution imaging reveal lysosome-mitochondrion interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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